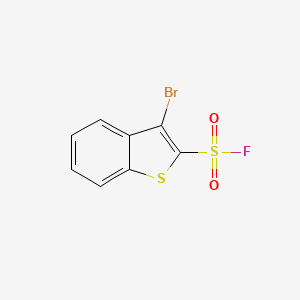

3-Bromo-1-benzothiophene-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“3-Bromo-1-benzothiophene-2-sulfonyl fluoride” is a chemical compound with the molecular weight of 295.15 . It is closely related to “3-bromo-1-benzothiophene-2-sulfonyl chloride”, which has a molecular weight of 311.61 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .

Molecular Structure Analysis

The InChI code for “3-Bromo-1-benzothiophene-2-sulfonyl fluoride” is1S/C8H4BrFO2S2/c9-7-5-3-1-2-4-6 (5)13-8 (7)14 (10,11)12/h1-4H . This code provides a textual representation of the compound’s molecular structure.

Aplicaciones Científicas De Investigación

Fluorescent and Colorimetric Sensors for Fluoride Ion

Novel derivatives have been designed and synthesized for use as selective fluorescent and colorimetric sensors for fluoride ions. These compounds demonstrate high sensitivity and selectivity towards fluoride ions, showcasing potential applications in environmental monitoring and analytical chemistry (Wu et al., 2016).

SuFEx Click Chemistry

1-Bromoethene-1-sulfonyl fluoride has been developed as a new SuFEx clickable reagent for the regioselective construction of sulfonate-containing compounds. This showcases its utility in click chemistry, facilitating the rapid assembly of complex molecules with potential applications in drug discovery and material science (Leng & Qin, 2018).

Aromatic Fluoride Substitution with Disulfides

A rhodium-catalyzed substitution reaction has been explored for aromatic fluorides with disulfides, highlighting the potential of polyarylthiolation in the modification of polyfluorobenzenes. This method opens new avenues for the synthesis of aryl sulfide compounds with applications in pharmaceuticals and materials science (Arisawa et al., 2008).

Synthesis and Conversions of Benzyl-p-Tolyl Sulfones

Research into the synthesis and cycloaddition of o-quinodimethanes derived from sulfones has been conducted. This work is significant for the development of synthetic methodologies in organic chemistry, providing new pathways for constructing complex molecular architectures (Lenihan & Shechter, 1999).

Electrochemical Oxidative Coupling for Sulfonyl Fluoride Synthesis

An electrochemical approach has been developed for the preparation of sulfonyl fluorides, highlighting an environmentally friendly and efficient method for accessing these functional groups. This technique is crucial for the synthesis of compounds used in click chemistry and drug development (Laudadio et al., 2019).

Propiedades

IUPAC Name |

3-bromo-1-benzothiophene-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrFO2S2/c9-7-5-3-1-2-4-6(5)13-8(7)14(10,11)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQIGHBQFOULNCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)S(=O)(=O)F)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrFO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Chlorophenyl)sulfanylmethyl]-3-[3-(trifluoromethyl)phenyl]quinazolin-4-one](/img/structure/B2769403.png)

![Ethyl 5-[(2-methylphenyl)sulfanyl]-3-phenyl-1,2,4-triazine-6-carboxylate](/img/structure/B2769404.png)

![[2,6-di(1H-pyrrol-1-yl)phenyl]methanamine](/img/structure/B2769409.png)

![4-chloro-5H,6H,7H,8H,9H-pyrimido[4,5-b]azepine](/img/structure/B2769410.png)

![N-(2,4-dichlorophenyl)-2-((9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2769412.png)